molecular formula C25H35Cl2N3 B10854900 N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride

N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride

Cat. No.: B10854900
M. Wt: 448.5 g/mol
InChI Key: HWEDILZUCIHOLU-UHFFFAOYSA-N
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Description

AXKO-0046 (dihydrochloride) is an indole derivative and a highly selective inhibitor of lactate dehydrogenase B (LDHB). This compound has shown significant potential in cancer metabolism research due to its ability to inhibit LDHB with an effective concentration (EC50) value of 42 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AXKO-0046 (dihydrochloride) involves the preparation of the indole derivative through a series of organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of standard organic synthesis techniques such as condensation reactions, cyclization, and purification steps .

Industrial Production Methods: Industrial production of AXKO-0046 (dihydrochloride) would likely involve large-scale organic synthesis processes, including the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: AXKO-0046 (dihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

AXKO-0046 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

AXKO-0046 (dihydrochloride) exerts its effects by selectively inhibiting lactate dehydrogenase B (LDHB). It binds to an allosteric site away from the enzyme’s catalytic active site, which interferes with the tetramerization interface of the enzyme’s dimers. This inhibition disrupts the conversion of pyruvate to lactate, a critical step in the metabolic pathway of cancer cells, thereby affecting their growth and proliferation .

Comparison with Similar Compounds

Uniqueness: AXKO-0046 (dihydrochloride) stands out due to its high selectivity and potency towards LDHB, making it a valuable tool for studying LDHB-specific pathways in cancer metabolism. Its ability to bind to an allosteric site rather than the catalytic site provides a unique mechanism of inhibition, which can be advantageous in therapeutic applications .

Properties

Molecular Formula

C25H35Cl2N3

Molecular Weight

448.5 g/mol

IUPAC Name

N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride

InChI

InChI=1S/C25H33N3.2ClH/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20;;/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2;2*1H

InChI Key

HWEDILZUCIHOLU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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